molecular formula C13H18ClN3O2 B6448032 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)acetamide CAS No. 2640975-87-5

2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)acetamide

Cat. No. B6448032
CAS RN: 2640975-87-5
M. Wt: 283.75 g/mol
InChI Key: UCDLGHLDCFRYAN-UHFFFAOYSA-N
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Description

The compound “2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)acetamide” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other active compounds . The molecule also contains a chloropyridine group, which is a type of halogenated heterocycle . Halogenated heterocycles are often used in drug design because they can improve the bioavailability and metabolic stability of drugs .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups. The piperidine ring is a six-membered ring with one nitrogen atom, which can impart basicity to the molecule . The chloropyridine group is a pyridine ring (a six-membered aromatic ring with two nitrogen atoms) with a chlorine atom attached . The acetamide group consists of a carbonyl group (C=O) with an amine group (NH2) attached .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. The chloropyridine group could potentially undergo nucleophilic substitution reactions with suitable nucleophiles . The piperidine ring could potentially be involved in reactions with electrophiles due to the basicity of the nitrogen atom . The acetamide group could potentially undergo hydrolysis under acidic or basic conditions to form an acid and an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamide group and the halogenated pyridine ring could potentially increase the compound’s solubility in polar solvents . The basicity of the piperidine ring could influence the compound’s behavior in acidic or basic environments .

Scientific Research Applications

Cardiovascular Research: PCSK9 Inhibition

Antioxidant Properties

Metabolism and Pharmacokinetics

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it shows promise as a pharmaceutical, for example, future research could involve further testing of its biological activity, potential side effects, and pharmacokinetics . If it’s intended for use in another industry, such as agrochemicals or materials science, the research directions would be different .

properties

IUPAC Name

2-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O2/c14-11-7-16-4-1-12(11)19-9-10-2-5-17(6-3-10)8-13(15)18/h1,4,7,10H,2-3,5-6,8-9H2,(H2,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCDLGHLDCFRYAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=C(C=NC=C2)Cl)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)acetamide

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